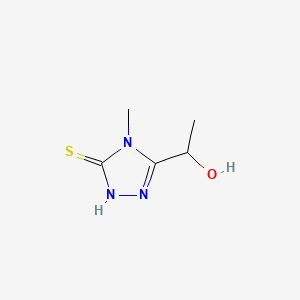
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease models and potential drug targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is its potential as a chelating agent for heavy metal ions. This could have applications in environmental remediation and the treatment of heavy metal poisoning. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Finally, further research could be conducted to better understand the compound's mechanism of action and its potential for treating other diseases and conditions.
In conclusion, 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a compound with diverse biological activities and potential applications in various areas of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
Métodos De Síntesis
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various methods. One of the common methods is the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been extensively studied for its biological activities. It has been found to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have potential as a chelating agent for heavy metal ions.
Propiedades
IUPAC Name |
3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWFMNKVYGCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

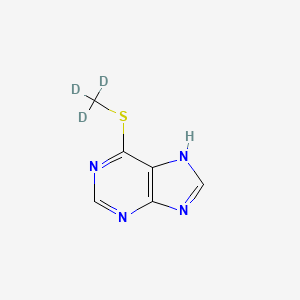
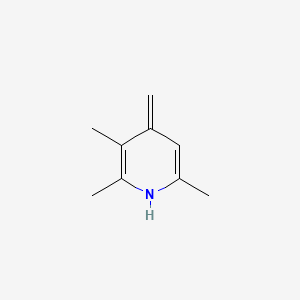
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

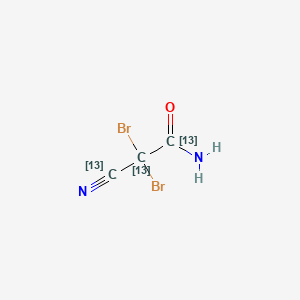

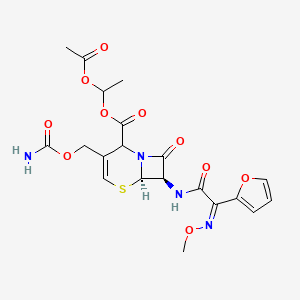

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)
